

Structure-Activity Relationship of Phenyloxetane Derivatives as GLP-1R Agonists: A Comparative Guide

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Compound of Interest

Compound Name: 3-Phenyloxetane-3-carboxylic acid

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The quest for orally bioavailable, small-molecule agonists for the glucagon-like peptide-1 receptor (GLP-1R) has intensified, driven by the therapeutic success of injectable peptide agonists in managing type 2 diabetes and obesity. Phenyloxetane derivatives have recently emerged as a promising class of compounds, demonstrating potent GLP-1R agonism and improved safety profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation GLP-1R agonists.

Comparative Agonist Activity and hERG Inhibition

The following table summarizes the in vitro activity of a series of 3-phenyloxetane derivatives, comparing their potency as GLP-1R agonists (measured by cAMP production) with their potential for off-target effects on the hERG channel, a key consideration for cardiac safety. The data highlights the impact of various substitutions on the phenyl and oxetane rings.

Compound	R1	R2	R3	GLP-1R Agonist Potency (EC50, nM)	hERG Inhibition (IC50, μ M)
Danuglipron	H	H	CN	0.12	5.8
DD202-114	F	CH3	Oxetane	0.03	15.9
Derivative A	Cl	H	Oxetane	0.08	12.3
Derivative B	F	H	Oxetane	0.05	14.1
Derivative C	F	CH3	CN	0.09	7.2

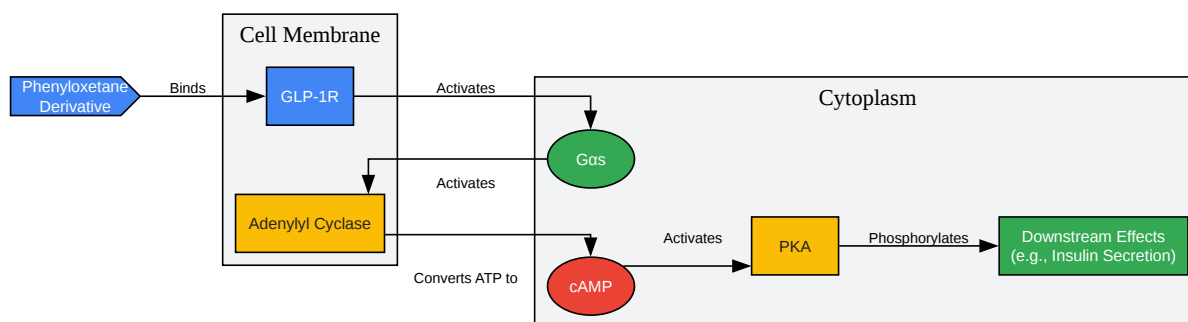
Data synthesized from publicly available research.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

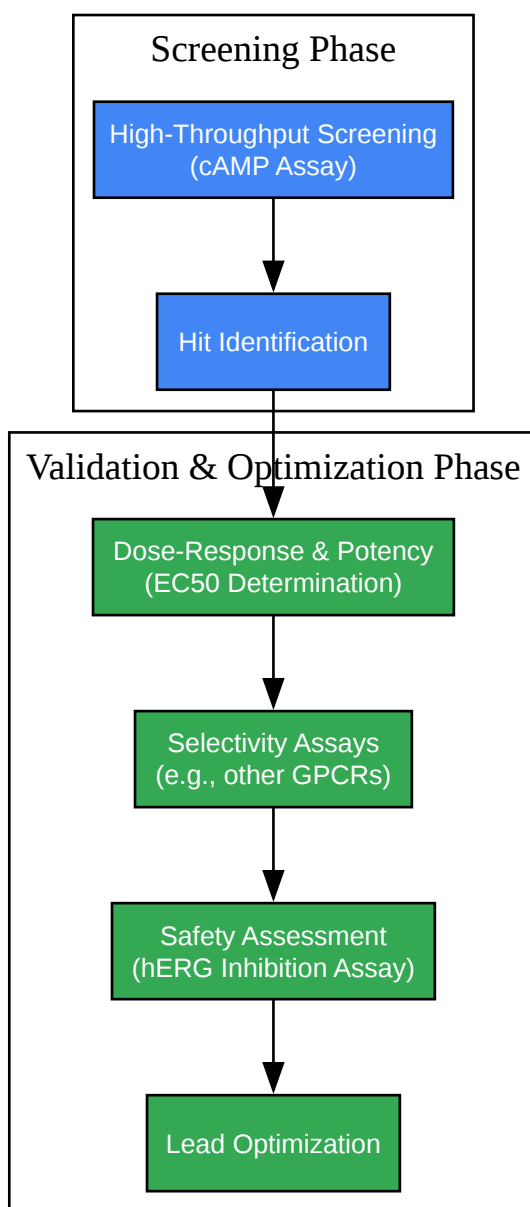
Key SAR Insights:

- Replacement of the benzonitrile group with a 3-phenyloxetane moiety significantly improves GLP-1R agonist potency and reduces hERG inhibition, as demonstrated by the comparison between Danuglipron and DD202-114.[\[3\]](#)
- Substitution on the phenyl ring plays a crucial role in modulating activity. A fluorine atom at the R1 position (Derivative B vs. Derivative A) appears to be beneficial for potency.
- The combination of a fluorine at R1 and a methyl group at R2 in conjunction with the oxetane at R3 (DD202-114) yields the most potent and selective compound in this series.

Signaling Pathway and Experimental Workflow

The activation of the GLP-1R by phenyloxetane derivatives initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to the G α s subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-1R activation, including glucose-dependent insulin secretion.





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